molecular formula C12H23NO2 B8775588 Nitrocyclododecane CAS No. 1781-70-0

Nitrocyclododecane

Cat. No.: B8775588
CAS No.: 1781-70-0
M. Wt: 213.32 g/mol
InChI Key: WGQSPSMCVCWUDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nitrocyclododecane (C₁₂H₂₃NO₂) is a cyclic nitroalkane characterized by a 12-membered carbon ring with a nitro (-NO₂) functional group. Its cyclic structure imparts distinct thermodynamic and kinetic properties compared to linear nitroalkanes, such as altered ring strain, stability, and reactivity patterns. However, detailed experimental data on this compound remains scarce in publicly available literature, limiting comprehensive analysis .

Properties

CAS No.

1781-70-0

Molecular Formula

C12H23NO2

Molecular Weight

213.32 g/mol

IUPAC Name

nitrocyclododecane

InChI

InChI=1S/C12H23NO2/c14-13(15)12-10-8-6-4-2-1-3-5-7-9-11-12/h12H,1-11H2

InChI Key

WGQSPSMCVCWUDO-UHFFFAOYSA-N

Canonical SMILES

C1CCCCCC(CCCCC1)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

The comparison focuses on structurally analogous nitroalkanes, particularly 1-Nitrododecane (a linear isomer) and other cyclic nitro compounds, where available data permits.

Structural and Physicochemical Properties
Property Nitrocyclododecane (Hypothetical) 1-Nitrododecane (ECHA: 240-929-0)
Molecular Formula C₁₂H₂₃NO₂ C₁₂H₂₅NO₂
Structure Cyclic nitroalkane Linear nitroalkane
Molecular Weight (g/mol) 213.32 (calculated) 215.33
Boiling Point (°C) Not reported ~250–280 (estimated)
Stability Moderate (cyclic strain) Higher (linear flexibility)
Reactivity Enhanced electrophilicity Standard nitroalkane reactivity

Key Observations :

  • Cyclic vs. The linear isomer’s flexibility allows for more predictable decomposition pathways .
  • Nitro Group Position : In 1-Nitrododecane, the nitro group is terminal, favoring nucleophilic substitution reactions. In this compound, the nitro group’s position on a ring may alter regioselectivity in reactions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.